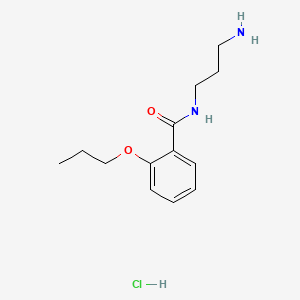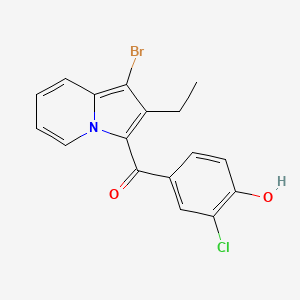
Hentriacontatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hentriacontatriene is a long-chain hydrocarbon with the molecular formula C₃₁H₅₈ It is characterized by the presence of three double bonds in its structure, making it a polyunsaturated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hentriacontatriene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hentriacontane, a saturated hydrocarbon. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Analyse Chemischer Reaktionen
Types of Reactions: Hentriacontatriene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include and .
Reduction: The double bonds can be reduced to form hentriacontane using reducing agents such as in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group. For example, halogenation can occur using or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hentriacontane.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Hentriacontatriene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of hentriacontatriene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Hentriacontatriene can be compared with other long-chain hydrocarbons, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds. Unlike this compound, it does not undergo reactions involving double bonds, such as oxidation or reduction.
Hentriacontanonaene: A polyunsaturated hydrocarbon with nine double bonds. It has a higher degree of unsaturation compared to this compound, making it more reactive in certain chemical reactions.
Uniqueness: this compound’s unique combination of three double bonds and a long carbon chain gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
77046-62-9 |
|---|---|
Molekularformel |
C31H58 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
hentriaconta-1,3,5-triene |
InChI |
InChI=1S/C31H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-31H2,2H3 |
InChI-Schlüssel |
AKEGJBMNHLZUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
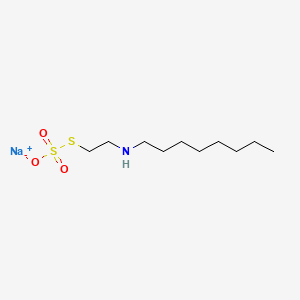
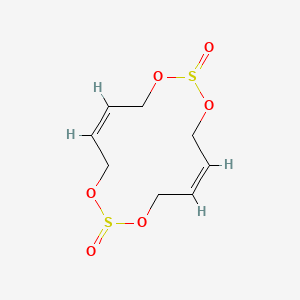
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)

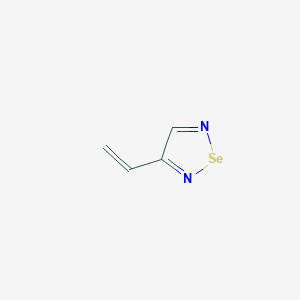


![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
